molecular formula C9H16N4O B1478248 1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol CAS No. 2097956-73-3

1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Cat. No.: B1478248
CAS No.: 2097956-73-3
M. Wt: 196.25 g/mol
InChI Key: UZNRUHDJHUJRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery. This complex molecule incorporates multiple privileged pharmacophores, including a pyrrolidine ring, an ethanolamine side chain, and an imidazole heterocycle, making it a versatile scaffold for developing novel bioactive molecules . The saturated, three-dimensional pyrrolidine ring is a widely utilized scaffold in FDA-approved drugs, valued for its ability to enhance solubility, improve stereochemical complexity, and increase the likelihood of clinical success by optimizing key physicochemical parameters . The imidazole moiety is a common feature in antimicrobial agents and is frequently employed in the design of molecular hybrids and conjugates, a strategic approach to overcoming multi-drug resistance in bacteria . The 2-aminoethyl chain linked to the pyrrolidine ring further increases the molecule's flexibility and potential for interaction with biological targets. This combination of structural features suggests potential research applications in the synthesis of new antibacterial hybrids and the exploration of ligands for central nervous system targets. The compound is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-aminoethyl)-4-imidazol-1-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c10-1-3-12-5-8(9(14)6-12)13-4-2-11-7-13/h2,4,7-9,14H,1,3,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNRUHDJHUJRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CCN)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

  • Chemical Formula : C10H16N4O
  • Molecular Weight : 208.26 g/mol
  • PubChem CID : 9920733

The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with specific biological targets:

  • Imidazole Ring : The imidazole moiety is known for its role in biological systems, particularly in enzyme catalysis and as a building block for various bioactive compounds.
  • Pyrrolidine Structure : This portion contributes to the compound's ability to interact with cellular receptors and enzymes.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of imidazole-based compounds, including derivatives similar to this compound. For instance, a study highlighted that certain imidazo[4,5-b]pyrrolo[3,4-d]pyridines exhibited significant cytotoxicity against renal cell carcinoma (RCC) cell lines (A498 and 786-O) with IC50 values in the low micromolar range .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Selectivity Index
5gA49810High
5k786-O15Moderate
This compoundA498TBDTBD

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies on related pyrroloimidazoles indicated their effectiveness against both Gram-positive and Gram-negative bacteria using disk diffusion methods .

Case Study: Antimicrobial Efficacy

A synthesized derivative demonstrated significant bacteriostatic properties against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance its activity against specific pathogens.

Pharmacological Studies

Pharmacological investigations have revealed that compounds similar to this compound can modulate various signaling pathways:

  • PI3K/Akt/mTOR Pathway : Inhibition of this pathway has been linked to reduced tumor growth and increased apoptosis in cancer cells.
  • JAK/STAT Signaling : Compounds affecting this pathway can influence immune responses and inflammation.

Comparison with Similar Compounds

1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (CAS: 2098132-71-7)

This analogue replaces the 2-aminoethyl group with a 3-aminopropyl chain, increasing the molecular weight to 224.30 g/mol (C${11}$H${20}$N$_4$O). However, commercial availability of this compound has been discontinued, suggesting synthetic challenges or instability .

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine (CAS: 1251151-93-5)

This derivative introduces a sulfonyl group and dimethylimidazole substituents. The sulfonyl group increases polarity (molecular weight: 244.31 g/mol, C${10}$H${16}$N$4$O$2$S), which could influence solubility and receptor-binding kinetics.

Piperidine-Based Analogues (e.g., N-[1-[4-(1H-Imidazol-1-yl)benzoyl]-4-piperidinyl]-3-pyridinecarboxamide)

Replacing the pyrrolidine core with piperidine (a six-membered ring) increases conformational flexibility. Such compounds, exemplified in antiarrhythmic drug research, demonstrate the pharmacological significance of imidazole-containing heterocycles.

Functional and Pharmacological Comparisons

Compound CAS Core Structure Key Substituents Molecular Weight (g/mol) Reported Applications
1-(2-Aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol 2097956-73-3 Pyrrolidine 2-Aminoethyl, 1H-imidazol-1-yl 210.28 Not explicitly reported; structural similarity suggests CNS or cardiovascular targeting
1-(3-Aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol 2098132-71-7 Pyrrolidine 3-Aminopropyl, 1H-imidazol-1-yl 224.30 Discontinued; potential preclinical research
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine 1251151-93-5 Pyrrolidine Sulfonyl, dimethylimidazole 244.31 Pharmaceutical intermediate
N-[1-[4-(1H-Imidazol-1-yl)benzoyl]-4-piperidinyl]-3-pyridinecarboxamide Not available Piperidine Benzoyl, pyridinecarboxamide ~350 (estimated) Antiarrhythmic agents

Key Observations:

  • Core Flexibility : Piperidine-based analogues (e.g., antiarrhythmics) exhibit broader therapeutic validation compared to pyrrolidine derivatives, likely due to enhanced binding pocket accommodation .
  • Substituent Impact: Sulfonyl and benzoyl groups in analogues improve solubility and target engagement, whereas aminoalkyl chains (e.g., 2-aminoethyl) may prioritize blood-brain barrier penetration .

Physicochemical and Stability Considerations

  • Polarity: The target compound’s hydroxyl and amine groups render it moderately polar, comparable to its 3-aminopropyl analogue. Sulfonyl-containing derivatives exhibit higher polarity, favoring aqueous solubility .
  • Stability : Imidazole rings are prone to metabolic oxidation, suggesting that all compared compounds may require structural optimization for in vivo stability.

Preparation Methods

Pyrrolidine Ring Functionalization and Protection

A common approach involves starting from pyrrolidine-3-ol or its derivatives, which are selectively protected to allow for controlled substitution. For example, benzyl or carbobenzyloxy (Cbz) protection of the pyrrolidine nitrogen is employed to prevent over-alkylation during subsequent steps.

  • Example: Preparation of 1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid was achieved by benzyl chloroformate protection of pyrrolidine intermediates, followed by hydrolysis under basic conditions (LiOH in THF/water) and acidification to isolate the protected acid with high yield (~87%).

Installation of the 2-Aminoethyl Side Chain

The 2-aminoethyl group is introduced either by direct alkylation of the pyrrolidine nitrogen or via reductive amination of an aldehyde intermediate.

  • Reductive amination techniques have been used to install aminoethyl substituents on nitrogen atoms of azetidine or pyrrolidine rings, employing aldehydes or halogenated ethylamines as alkylating agents.
  • Alkylation with haloalkylamines under basic conditions, sometimes followed by deprotection, yields the desired aminoethyl substitution.

Deprotection and Purification

After all substituents are installed, protecting groups such as Boc or benzyl are removed under acidic or hydrogenation conditions.

  • Acidic deprotection (e.g., trifluoroacetic acid) is used to remove Boc groups.
  • Catalytic hydrogenation removes benzyl protecting groups, often yielding the free amine or alcohol functionalities.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield (%)
1 Benzyl chloroformate, NaHCO3 (aq), 0 °C to RT Protection of pyrrolidine nitrogen to form benzyl carbamate derivative 91
2 LiOH in THF/H2O, 60 °C Hydrolysis of ester to carboxylic acid 87
3 Carbonyldiimidazole (CDI), pyridine/DMF, 45 °C Activation of acid for coupling
4 2,3-Diaminobenzamide dihydrochloride, 45 °C, 24 h Coupling to form amide intermediate 52
5 Microwave-assisted nucleophilic substitution, 120–150 °C Introduction of imidazole substituent on pyrrolidine ring Variable
6 Reductive amination or alkylation with 2-aminoethyl halide Installation of aminoethyl side chain Variable
7 Acidic deprotection or hydrogenation Removal of protecting groups to yield target compound Variable

Research Findings and Optimization Notes

  • Microwave-assisted substitution accelerates the coupling reactions, improving yields and reducing reaction times compared to conventional heating.
  • Protecting group strategy is critical to avoid overalkylation and side reactions, especially when installing linear aminoalkyl substituents.
  • Steric effects influence substitution patterns: branched alkyl groups reduce overalkylation risk but may lower binding affinity in pharmacological analogs.
  • Reductive amination provides a versatile method for introducing the aminoethyl group with control over substitution degree.
  • The overall synthetic yields vary depending on the substituents and protecting groups but generally range from moderate to high (40–90%) in individual steps.
  • Purification often involves column chromatography or crystallization, depending on the intermediate's polarity and stability.

Summary Table of Key Preparation Parameters

Parameter Details Comments
Starting materials Protected pyrrolidine derivatives, haloalkylamines, imidazole derivatives Commercial or synthesized intermediates
Protection groups Benzyl (Cbz), Boc Prevent overalkylation, removable by hydrogenation or acid
Coupling methods Carbonyldiimidazole activation, nucleophilic substitution Efficient for amide and heterocycle formation
Reaction conditions Microwave heating (120–150 °C), reflux, room temperature Microwave reduces reaction time
Aminoethyl installation Reductive amination, alkylation with 2-aminoethyl halides Versatile and selective
Deprotection Acidic (TFA), catalytic hydrogenation Clean removal of protecting groups
Yields 40–90% per step Dependent on substituents and conditions

Q & A

Q. What are the recommended methods for determining the crystal structure of 1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol?

  • Methodological Answer : X-ray crystallography is the gold standard. Use SHELXL for refinement due to its robust handling of small-molecule data, and OLEX2 for integrated structure solution, refinement, and visualization. For graphical representation of thermal ellipsoids, ORTEP-III is recommended . Ensure high-resolution data collection (≤1.0 Å) to resolve potential disorder in the imidazole or pyrrolidine moieties.

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • HPLC with UV detection (λ = 210–254 nm) for quantifying organic impurities.
  • FTIR to confirm functional groups (e.g., hydroxyl at ~3200–3500 cm⁻¹, imidazole C=N stretch at ~1600 cm⁻¹).
  • NMR (¹H/¹³C) to verify structural integrity and detect stereochemical anomalies .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A multi-step approach is typical:

Core formation : Cyclize a pyrrolidine precursor with an imidazole group via nucleophilic substitution (e.g., using 1H-imidazole and a brominated pyrrolidine derivative).

Aminoethyl introduction : Employ reductive amination or alkylation with 2-aminoethyl bromide.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane or DCM/methanol gradients) followed by recrystallization .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?

  • Methodological Answer :
  • Cross-validation : Compare NMR-derived solution-state conformers with X-ray solid-state structures to identify dynamic vs. static disorder.
  • DFT calculations : Optimize molecular geometries using computational tools (e.g., Gaussian) to match experimental NMR chemical shifts.
  • Twinned data analysis : If crystallographic R-factors remain high (>5%), use SHELXL’s TWIN/BASF commands to model twinning .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :
  • Reaction condition control : Use low temperatures (−20°C to 0°C) during imidazole coupling to suppress side reactions.
  • Catalyst selection : Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-imidazole bonds) improve regioselectivity.
  • Byproduct mitigation : Add molecular sieves to absorb water in amide-forming steps, reducing hydrolysis .

Q. How does the compound’s stereochemistry influence its biological activity, and how can this be experimentally validated?

  • Methodological Answer :
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to isolate enantiomers.
  • Pharmacological assays : Test isolated enantiomers in receptor-binding assays (e.g., neurotensin receptor NT1) to correlate stereochemistry with activity.
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions to confirm absolute configuration .

Q. What computational methods are effective for predicting the compound’s reactivity with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with imidazole-recognizing receptors (e.g., histamine H3 or NT1).
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bonding patterns.
  • QM/MM hybrid methods : Calculate binding free energies for protonated vs. deprotonated imidazole states .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the imidazole moiety?

  • Methodological Answer :
  • Experimental pKa determination : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., 30% MeCN).
  • Computational adjustment : Apply continuum solvation models (e.g., COSMO-RS) to account for solvent effects in DFT-predicted pKa values.
  • Protonation state mapping : Correlate pKa shifts with crystallographic proton positions in SHELXL-refined structures .

Q. What protocols ensure reproducibility in pharmacological assays involving this compound?

  • Methodological Answer :
  • Buffer standardization : Use ammonium acetate (pH 6.5) for solubility and stability in receptor-binding assays.
  • Positive controls : Include reference agonists/antagonists (e.g., L-745,870 for dopamine D4 receptor assays) to validate assay conditions.
  • Dose-response curves : Perform triplicate runs with 10-point dilution series (1 nM–100 µM) to calculate IC50/EC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Reactant of Route 2
1-(2-aminoethyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.